N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.
Synthesis of 1,1-dioxidotetrahydrothiophene-3-carboxylic acid: This intermediate can be prepared through the oxidation of tetrahydrothiophene-3-carboxylic acid using an oxidizing agent like hydrogen peroxide.
Formation of the final compound: The final step involves the coupling of 2-chlorobenzylamine with 1,1-dioxidotetrahydrothiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid
- **N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzylamine
Uniqueness
Compared to similar compounds, N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClN3O4S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-17-7-2-1-4-14(17)11-21-18(24)13-5-3-6-15(10-13)22-19(25)23-16-8-9-28(26,27)12-16/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H2,22,23,25) |
InChI Key |
ZCPYEMTULAFMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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